Methyl margarate

Catalog No.
S605043
CAS No.
1731-92-6
M.F
C18H36O2
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl margarate

CAS Number

1731-92-6

Product Name

Methyl margarate

IUPAC Name

methyl heptadecanoate

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3

InChI Key

HUEBIMLTDXKIPR-UHFFFAOYSA-N

SMILES

Array

Synonyms

Margaric Acid Methyl Ester; Methyl Margarate; NSC 97364; Heptadecanoic Acid Methyl Ester

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl heptadecanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97364. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl margarate, also known as methyl heptadecanoate, is the methyl ester of the 17-carbon, odd-chain saturated fatty acid, margaric acid. Unlike the more common even-chain fatty acid methyl esters (FAMEs) such as methyl palmitate (C16:0) and methyl stearate (C18:0), methyl margarate is found in low abundance in most natural lipids. This low natural occurrence is precisely what makes the high-purity, synthetic version a critical procurement choice for applications requiring a distinct, non-interfering chemical signature, particularly as an internal standard for gas chromatography (GC) and in the formulation of materials with specific thermal properties.

Substituting Methyl Margarate with its even-chain neighbors, Methyl Palmitate (C16:0) or Methyl Stearate (C18:0), or with crude FAME mixtures, leads to critical failures in its primary applications. In quantitative gas chromatography (GC), its core value is that its odd-numbered carbon chain ensures its peak is chromatographically resolved from the highly common C16 and C18 FAMEs present in biological, food, and biodiesel samples. Using an even-chain ester as a standard would result in co-elution and inaccurate quantification. Furthermore, its distinct melting point is a non-negotiable parameter in the formulation of phase change materials (PCMs) or specialty lubricants, where even a few degrees of difference, as seen with its analogs, would render the final material unsuitable for its target operating temperature.

Chromatographic Separation: Essential for Use as a Non-Interfering Internal Standard

The primary procurement driver for high-purity Methyl Margarate is its function as a quantitative internal standard. Its odd-chain C17 structure ensures it does not co-elute with the most common naturally occurring even-chain fatty acids, such as palmitic (C16:0) and stearic (C18:0) acids, which are often the targets of analysis in food, biodiesel, and biological samples. This baseline separation is a fundamental requirement for an internal standard, making common substitutes like Methyl Palmitate or Methyl Stearate unsuitable for this core application.

Evidence DimensionSuitability as Internal Standard in GC
Target Compound DataStructurally distinct (odd 17-carbon chain), ensuring chromatographic separation from common even-chain analytes.
Comparator Or BaselineMethyl Palmitate (C16) and Methyl Stearate (C18): Often the primary analytes in a sample, leading to peak overlap and failed quantification if used as a standard.
Quantified DifferenceQualitative but absolute: Enables baseline resolution in chromatograms where C16 and C18 esters are present.
ConditionsGas Chromatography (GC-FID, GC-MS) for the analysis of fatty acid methyl esters (FAMEs) from complex matrices.

For accurate quantification of common fatty acids, using a standard that overlaps with the analyte is not viable, making Methyl Margarate the correct choice.

Thermal Properties: Defined Melting Point for Phase Change Material (PCM) Formulation

The selection of a fatty acid ester for latent heat thermal energy storage is critically dependent on its melting point. Methyl Margarate possesses a distinct and reliable melting point that differs significantly from its closest even-chain homologs, making it suitable for applications requiring a specific phase transition temperature. Substitution with a different FAME would shift the operating temperature of the final material, defeating its design purpose.

Evidence DimensionMelting Point (°C)
Target Compound Data29.8–30.3 °C
Comparator Or BaselineMethyl Palmitate (C16:0): ~30.6 °C | Methyl Stearate (C18:0): 37–41 °C
Quantified DifferenceLower melting point by approximately 7-11 °C compared to Methyl Stearate.
ConditionsStandard atmospheric pressure. Data from product datasheets and literature.

In formulating PCMs for applications like thermal regulation in electronics or buildings, a precise melting point is required; substituting with Methyl Stearate would make the material ineffective at the target temperature.

Solubility and Processability: Handling Characteristics in Non-polar Systems

Methyl margarate exhibits excellent solubility in common non-polar organic solvents such as hexane, heptane, and toluene, which is a critical parameter for its use in GC sample preparation, formulation of specialty lubricants, and as a component in biodiesel blends. While its solubility characteristics are broadly similar to adjacent FAMEs like methyl palmitate and stearate, its lower melting point compared to methyl stearate can offer processability advantages at or near room temperature, preventing solidification during handling and injection.

Evidence DimensionSolubility & Handling
Target Compound DataReadily soluble in hexane, chloroform, and other common organic solvents; liquid above ~30 °C.
Comparator Or BaselineMethyl Stearate: Also soluble in similar solvents but is a solid up to ~38 °C, potentially requiring heating for handling and transfer.
Quantified DifferenceThe ~8 °C lower melting point provides a wider liquid-phase processing window at ambient temperatures compared to Methyl Stearate.
ConditionsStandard laboratory and industrial processing conditions.

For automated GC injection or unheated blending processes, selecting Methyl Margarate over Methyl Stearate can prevent process line clogging and ensure sample homogeneity without added heating infrastructure.

Primary Use Case: High-Purity Internal Standard for GC-Based Quantification

The procurement of Methyl Margarate is most strongly justified for its use as an internal standard in the quantitative analysis of FAMEs in food science, lipidomics research, and biofuel quality control. Its odd-numbered carbon chain provides the necessary chromatographic separation from endogenous C16 and C18 fatty acids, enabling accurate and reproducible quantification that would be impossible with even-chain standards.

Formulation of Eutectic Mixtures for Phase Change Materials (PCMs)

Methyl Margarate's specific melting point of ~30 °C makes it a valuable component for formulating eutectic mixtures used in thermal energy storage. By blending it with other FAMEs like methyl palmitate or stearate, formulators can precisely tune the melting/freezing point of the resulting PCM to match the specific thermal regulation needs of applications such as passive building cooling or electronic component temperature stabilization.

Reference Material for Food and Environmental Analysis

As a certified reference material (CRM), Methyl Margarate is essential for laboratories that need to validate analytical methods and ensure compliance with regulatory limits for specific fatty acids in food and environmental samples. Its purity and well-characterized properties provide a reliable benchmark for instrument calibration and quality control.

Physical Description

Off-white powder; mp = 29.8-30.3 deg C; [Sigma-Aldrich MSDS]

XLogP3

8.5

Hydrogen Bond Acceptor Count

2

Exact Mass

284.271530387 Da

Monoisotopic Mass

284.271530387 Da

Heavy Atom Count

20

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

30.0 °C

UNII

41PZK7H0KL

Other CAS

1731-92-6

Wikipedia

Methyl margarate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Heptadecanoic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1. X. Persson et al. “Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS” Journal of Lipid Research, Vol.51(9) pp. 2761-2765, 20102. B. Vlaeminck et al. “Rumen odd and branched chain fatty acids in relation to in vitro rumen volatile fatty acid productions and dietary characteristics ofincubated substrates” Journal of Animal Physiology and Animal Nutrition, Vol. 88 pp. 401-411, 20043. H. Eltahlawy, J. Buckner, S. Foster “Evidence for two-step regulation of pheromone biosynthesis by the pheromone biosynthesis-activating neuropeptidein the moth Heliothis virescens” Arch Insect Biochem Physiol, Vol. 64(3) pp. 120-130, 2007

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